2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Description
2-(4-Amino-benzylidene)-1-azabicyclo[2.2.2]octan-3-one is a quinuclidine derivative featuring a bicyclic 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted at the C-2 position with a 4-aminobenzylidene group. This compound is synthesized via Claisen-Schmidt condensation of 1-azabicyclo[2.2.2]octan-3-one hydrochloride with 4-aminobenzaldehyde under basic conditions . The benzylidene moiety introduces conjugation and planar geometry, which may influence biological activity, particularly in receptor binding or antimicrobial applications.
Quinuclidine derivatives are pharmacologically significant; for example, CP-96,345 (a related NK-1 receptor antagonist) demonstrates the importance of substituent variations at the C-2 and C-3 positions for modulating activity .
Properties
IUPAC Name |
(2E)-2-[(4-aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8,15H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFDDLCBBJBSZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one typically involves multi-step organic reactions. One common approach includes the condensation of 4-aminobenzaldehyde with a suitable bicyclic ketone precursor under acidic or basic conditions. This reaction forms the benzylidene moiety, which is then subjected to further cyclization and functionalization steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzylidene moiety can be reduced to yield the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced benzylidene compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its bioactive properties make it a candidate for studying biological pathways and interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C₁₃H₁₅N₂O.
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino (NH₂) and 4-methoxy (OCH₃) groups are electron-donating, which may enhance resonance stabilization and hydrogen-bonding interactions. For example, the 4-methoxy analog shows moderate fungistatic activity, likely due to improved membrane penetration . In contrast, electron-withdrawing groups like 4-nitro (NO₂) or 2-chloro (Cl) increase lipophilicity but reduce solubility.
Stereochemical Considerations :
- The Z-configuration of the indolylmethylene derivative (C16H16N2O) stabilizes intermolecular hydrogen bonds in the crystal lattice, as observed in X-ray studies . This geometry may influence binding to biological targets like NK-1 receptors.
Functional Group Diversity: Hydroxymethyl and methoxymethyl substituents (e.g., APR-246 derivative) introduce polarity, making the compound water-soluble and suitable as a synthetic intermediate .
Structure-Activity Relationship (SAR) Trends
Antimicrobial Activity: Arylidene derivatives with electron-donating groups (e.g., NH₂, OCH₃) exhibit bacteriostatic and fungistatic properties, as seen in SAR studies . The 4-amino group’s ability to form hydrogen bonds may enhance target binding compared to non-polar analogs.
Receptor Binding :
- Modifications at the C-2 position significantly impact receptor affinity. For instance, CP-96,345 analogs with phenyl or benzyl groups show NK-1 antagonism, while nitro or chloro substituents may redirect activity toward other targets .
Physicochemical Properties: Polar substituents (e.g., hydroxymethyl) improve aqueous solubility, critical for pharmacokinetics. Conversely, lipophilic groups (e.g., Cl, NO₂) enhance membrane permeability but may require formulation adjustments .
Biological Activity
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one, a compound with the molecular formula C14H16N2O and a molecular weight of 228.30 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.30 g/mol
- CAS Number : 412937-44-1
Antimicrobial and Antiparasitic Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antitrypanosomal activities. For instance, derivatives of bicyclo[2.2.2]octanones have been shown to inhibit the growth of Leishmania donovani and Trypanosoma cruzi, highlighting their potential as antiprotozoal agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Compounds in this class may modulate nAChRs, influencing neurotransmission and offering therapeutic potential in neurodegenerative diseases .
- γ-secretase Inhibition : Recent studies have identified that certain derivatives can selectively inhibit presenilin-1 (PSEN1), a component of the γ-secretase complex implicated in Alzheimer's disease pathology . The selectivity towards PSEN1 over other complexes suggests a targeted therapeutic approach with potentially fewer side effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the bicyclic structure significantly affect potency and selectivity:
- Substituents on the Aryl Ring : Variations in substituents can enhance binding affinity to target proteins, as seen with compounds that display low nanomolar potency towards PSEN1 complexes while maintaining high selectivity against PSEN2 complexes .
- Conformational Flexibility : The unique "U" shape conformation adopted by some derivatives is crucial for achieving effective binding to the target sites, enhancing their biological activity .
Case Studies and Research Findings
Q & A
What is the standard synthetic route for 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one?
Level: Basic
Answer:
The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed aldol reaction. The reaction involves condensing 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) with an aldehyde derivative (e.g., 4-aminobenzaldehyde) under basic conditions. For example, sodium hydride (NaH) or methanolic KOH is used as the base, and the reaction proceeds at room temperature or under mild heating. The product is typically purified via column chromatography or crystallization from solvents like ethyl acetate .
How can the stereochemistry (Z/E configuration) of the benzylidene moiety be controlled during synthesis?
Level: Advanced
Answer:
The Z-configuration is thermodynamically favored due to steric hindrance between the bicyclic system and substituents on the benzylidene ring. Base-catalyzed reactions (e.g., using KOH in methanol) predominantly yield the Z-isomer, as confirmed by X-ray crystallography studies. Reaction conditions such as solvent polarity, temperature, and base strength influence the equilibrium. For instance, polar protic solvents stabilize the transition state favoring the Z-form .
What spectroscopic and analytical methods are used to characterize this compound?
Level: Basic
Answer:
Key characterization methods include:
- 1H/13C NMR : To confirm the benzylidene proton (δ ~7–8 ppm) and bicyclic framework (e.g., quinuclidine protons at δ ~1.5–3.5 ppm).
- X-ray crystallography : To resolve the Z-configuration and molecular geometry .
- HPLC/LCMS : For purity assessment (>98% purity is typical in research-grade synthesis) .
- FT-IR : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and amine (N-H) vibrations .
What are the structure-activity relationship (SAR) findings for modifications at the C-2 position of the quinuclidine core?
Level: Advanced
Answer:
Modifications at the C-2 position significantly impact biological activity:
- Electron-donating groups (e.g., methoxy, amino) enhance binding to targets like NK-1 receptors or p53 mutants by increasing electron density at the benzylidene moiety.
- Bulkier substituents reduce activity due to steric clashes, as seen in antifungal SAR studies.
- Ring-annulated derivatives (e.g., fused heterocycles) improve metabolic stability but may reduce solubility .
What are the solubility and stability considerations for this compound?
Level: Basic
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., acetone, methanol) and chlorinated solvents (e.g., chloroform) .
- Stability : It is air- and moisture-sensitive. Storage under inert gas (N₂/Ar) at 2–8°C in amber vials is recommended to prevent oxidation or hydrolysis. Strong bases and oxidizing agents degrade the compound .
How do electron-donating or withdrawing groups on the benzylidene ring affect biological activity?
Level: Advanced
Answer:
- Electron-donating groups (EDGs) : Enhance π-π stacking with aromatic residues in target proteins (e.g., NK-1 receptors), improving binding affinity. For example, methoxy groups increase antifungal activity .
- Electron-withdrawing groups (EWGs) : Reduce activity by destabilizing charge-transfer interactions. However, nitro or cyano groups may improve selectivity for enzymes like cytochrome P450 .
How can reaction yields be optimized in the synthesis of benzylidene derivatives of 1-azabicyclo[2.2.2]octan-3-one?
Level: Methodological
Answer:
Optimization strategies include:
- Catalyst choice : Use of NaH or Cs₂CO₃ for efficient deprotonation of the aldehyde.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve reaction kinetics.
- Temperature control : Mild heating (40–60°C) reduces side reactions like retro-aldol decomposition.
- Purification : Neutral alumina column chromatography with gradients of methanol/chloroform or ethyl acetate/petroleum ether enhances yield (60–80% typical) .
What are the challenges in achieving regioselectivity during the condensation reaction?
Level: Advanced
Answer:
Competing pathways include:
- Multiple aldol adducts : Uncontrolled base strength may lead to over-condensation.
- Tautomerization : The enolizable α-hydrogen of the bicyclic ketone can form undesired isomers.
- Byproducts : Oxidative degradation of the benzylidene moiety under prolonged reaction times. Mitigation involves using stoichiometric base, inert atmospheres, and low temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
